1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea
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Overview
Description
1-butyl-3-[(3-methyl-2-thiophenyl)methylideneamino]thiourea is a hydrazone.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea, as a thiourea derivative, has been found to be an effective enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have potential as sensing probes for detecting toxic metals like mercury, using spectrofluorimetric techniques (Rahman et al., 2021).
Antifungal and Yeast Activity
Thiourea derivatives, including 1-butyl variants, have shown activity against fungi and yeast. Their structures contribute significantly to their effectiveness in inhibiting fungal growth, such as in the case of Penicillium digitatum and Saccharomyces cerevisiae (del Campo et al., 2004).
Chemical Sensor Applications
These compounds have applications in the development of chemical sensors. They have been used in studies to investigate binding interactions between metal ions and the compound, showcasing their potential in chemical detection and analysis (Ngah et al., 2016).
Catalytic Oxidation Properties
Copper(I) complexes containing thiourea derivatives, including 1-butyl variants, have been studied for their catalytic oxidation properties. These complexes are active catalysts for the oxidation of primary and secondary alcohols into corresponding acids and ketones (Gunasekaran et al., 2017).
Leaching of Metals
Thiourea, including its 1-butyl derivatives, is used in the leaching of gold, silver, copper, and other base metals from sulphidic ores. This process demonstrates efficiency in metal extraction, particularly when used in an ionic liquid medium (Whitehead et al., 2007).
properties
Product Name |
1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
---|---|
Molecular Formula |
C11H17N3S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H17N3S2/c1-3-4-6-12-11(15)14-13-8-10-9(2)5-7-16-10/h5,7-8H,3-4,6H2,1-2H3,(H2,12,14,15)/b13-8+ |
InChI Key |
SUTWUYBMBWPLMW-MDWZMJQESA-N |
Isomeric SMILES |
CCCCNC(=S)N/N=C/C1=C(C=CS1)C |
SMILES |
CCCCNC(=S)NN=CC1=C(C=CS1)C |
Canonical SMILES |
CCCCNC(=S)NN=CC1=C(C=CS1)C |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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